molecular formula C14H16O4 B14289850 Dimethyl (3-phenylprop-2-en-1-yl)propanedioate CAS No. 119793-72-5

Dimethyl (3-phenylprop-2-en-1-yl)propanedioate

Cat. No.: B14289850
CAS No.: 119793-72-5
M. Wt: 248.27 g/mol
InChI Key: ZVAUCRDQDHSXBG-UHFFFAOYSA-N
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Description

Dimethyl (3-phenylprop-2-en-1-yl)propanedioate is an organic compound with the molecular formula C14H16O4 It is a derivative of malonic acid and features a phenyl group attached to a prop-2-en-1-yl chain, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-phenylprop-2-en-1-yl)propanedioate can be synthesized through various methods. One common approach involves the reaction of dimethyl malonate with 3-phenylprop-2-en-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-phenylprop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Dimethyl (3-phenylprop-2-en-1-yl)propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl (3-phenylprop-2-en-1-yl)propanedioate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (3-phenylprop-2-en-1-yl)propanedioate is unique due to its specific structure, which combines the properties of a phenyl group and a malonate ester.

Properties

CAS No.

119793-72-5

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

dimethyl 2-(3-phenylprop-2-enyl)propanedioate

InChI

InChI=1S/C14H16O4/c1-17-13(15)12(14(16)18-2)10-6-9-11-7-4-3-5-8-11/h3-9,12H,10H2,1-2H3

InChI Key

ZVAUCRDQDHSXBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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